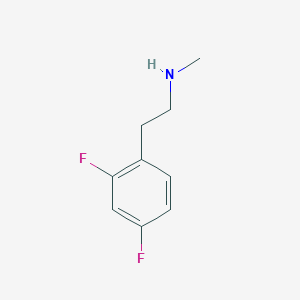

2-(2,4-difluorophenyl)-N-methylethanamine

Description

2-(2,4-Difluorophenyl)-N-methylethanamine is a fluorinated phenethylamine derivative characterized by a 2,4-difluorophenyl group attached to an ethylamine backbone, with a methyl substituent on the nitrogen atom. Its molecular formula is C₉H₁₁F₂N, and its molecular weight is 171.19 g/mol. The 2,4-difluorophenyl moiety introduces electron-withdrawing effects, which can enhance metabolic stability and influence binding interactions in pharmacological contexts .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSGCGTYALHMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199777-32-6 | |

| Record name | 2-(2,4-difluorophenyl)-N-methylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-methylethanamine typically involves the reaction of 2,4-difluorobenzaldehyde with methylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde is first converted to an imine intermediate, which is then reduced to the corresponding amine. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.

Reduction: Formation of N-methyl-2-(2,4-difluorophenyl)ethanamine.

Substitution: Formation of various substituted phenethylamines depending on the electrophile used.

Scientific Research Applications

2-(2,4-Difluorophenyl)-N-methylethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-methylethanamine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This modulation can lead to various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Lipophilicity: The 2,4-difluorophenyl group in the target compound contributes to higher lipophilicity (logP ~2.5 estimated) compared to the methoxy-substituted analog (logP ~1.8) . This makes the former more suitable for crossing biological membranes.

Electronic and Steric Effects: Fluorine atoms in the 2,4-difluorophenyl group create electron-deficient aromatic systems, favoring interactions with electron-rich biological targets (e.g., enzymes or receptors) . The phenoxy group in introduces an oxygen atom, enabling hydrogen bonding but reducing metabolic stability compared to non-oxygenated analogs .

Biological Activity and Applications :

- Diphenylethylamine derivatives () are widely used in drug synthesis due to their rigid aromatic backbones. The target compound’s difluorophenyl group may confer similar rigidity while improving resistance to oxidative metabolism .

- N-Methyl 4-Methoxyphenethylamine () is associated with serotonin receptor modulation, suggesting that fluorinated analogs like the target compound could be explored for CNS-targeted activity .

Research Findings and Implications

- Synthetic Utility : Fluorinated ethanamines are pivotal in synthesizing kinase inhibitors and antidepressants. The target compound’s difluorophenyl group aligns with trends in optimizing pharmacokinetic profiles .

- Spectroscopic Properties : Analogous compounds (e.g., ) demonstrate distinct fluorescence and UV absorption patterns, suggesting the target compound could serve as a fluorophore in analytical chemistry .

- Regulatory and Safety Data : While specific toxicity data for the target compound are lacking, related fluorinated amines () highlight the need for rigorous assessment of hepatic and renal toxicity .

Biological Activity

2-(2,4-difluorophenyl)-N-methylethanamine, also known by its CAS number 1199777-32-6, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluorinated phenyl group attached to a methylethanamine moiety. Its molecular formula is , which contributes to its unique chemical properties and potential biological activities. The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly in cancer progression. For example, it has been suggested that it could interact with methyltransferases, which play a role in tumorigenesis.

- Receptor Modulation : It has shown potential in selectively binding to certain receptors relevant to various disease states, suggesting a mechanism for therapeutic action against conditions such as neurological disorders and cancer .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Initial studies indicate that this compound exhibits significant anticancer properties. Modifications on the phenyl ring can enhance its potency against various cancer cell lines.

- Neuroprotective Effects : There are indications that the compound may have neuroprotective effects by modulating cyclic adenosine monophosphate (cAMP) levels in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This activity is crucial in inflammatory responses and could position this compound as a candidate for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. The following table summarizes key findings regarding substituents and their associated activities:

| Substituent | Activity | IC50 (μM) |

|---|---|---|

| 2,4-Difluorophenyl | Anticancer | 1.7 |

| 3-Chloro-4-fluorophenyl | Anticancer | 3.3 |

| Unsubstituted | Lower activity | N/A |

The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets, thereby increasing its potency.

Case Studies

Several case studies highlight the potential of this compound:

- Inhibition of Methyltransferases : A study demonstrated that derivatives of this compound significantly inhibited methyltransferases with an IC50 value as low as 0.8 μM, showcasing its potential in cancer therapy .

- Neuroprotective Studies : Research indicates that modifications on the pyridine ring can lead to neuroprotective effects by modulating cAMP levels in neuronal cells. This suggests therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.